molecular formula C5H6O4 B7820867 Pentenedioic acid

Pentenedioic acid

Cat. No. B7820867
M. Wt: 130.10 g/mol
InChI Key: XVOUMQNXTGKGMA-UHFFFAOYSA-N
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Description

Pentenedioic acid is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentenedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentenedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Fungal Derivatives and Bioactivity

A study by Akoné et al. (2014) identified 2-pentenedioic acid derivatives from a soil-derived fungus, Gongronella butleri. These derivatives were evaluated for their cytotoxic and antibacterial potentials, although they displayed no significant activities (Akoné et al., 2014).

2. Antimicrobial Effects

Ashnagar et al. (2016) synthesized Pentenedial (Glutaraldehyde) and studied its strong antimicrobial effects. It was found effective against various bacteria, viruses, and fungi under specific conditions (Ashnagar et al., 2016).

3. Advanced Oxidation Chemistry

Vogna et al. (2002) investigated the advanced oxidation chemistry of paracetamol with the UV/H2O2 system, leading to the formation of several compounds including 3-acetylamino-4-hydroxy-2-pentenedioic acid (Vogna et al., 2002).

4. Synthesis of Intermediate Compounds

Perlman and Albeck (2000) presented an efficient synthesis of (z)-Hex-3-Enedioic Acid, a key intermediate for a specific olefin isostere, using sequential oxidations (Perlman & Albeck, 2000).

5. Diagnostic and Therapeutic Applications

Wiessler et al. (2010) explored the use of pentenoic acid derivatives for diagnostic and therapeutic applications, particularly in molecular diagnostics and targeted therapy (Wiessler et al., 2010).

6. Antibacterial Properties of Novel Derivatives

El-Mariah and Nassar (2008) synthesized novel 2-pyridones containing a sulfonamide moiety starting from dimethyl 4-(methoxymethylene)-2-pentenedioate, showing potential bactericidal and fungicidal applications (El-Mariah & Nassar, 2008).

7. Chlorinated Amino Acid Biosynthesis

Hutchinson et al. (2006) investigated the biosynthesis of a chlorinated amino acid, [R-(Z)]-4-amino-3-chloro-2-pentenedioic acid, in Streptomyces viridogenes (Hutchinson et al., 2006).

properties

IUPAC Name

pent-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOUMQNXTGKGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862740
Record name Glutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentenedioic acid

CAS RN

1724-02-3
Record name Glutaconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1724-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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